FTase Inhibitor III

Enzymology Drug Discovery Assay Development

Standard FTase inhibitors lack the anion-dependent mechanism required for HDACi-synergy HIV latency studies. FTase Inhibitor III (compound 1) solves this: active only with vorinostat (EC50 ~1 μM) and polyvalent anions. - X-ray structure (PDB: 7RNI, 1.98Å): bridged FPP/CaaX binding - Biophysical validation: Kd 340 nM (FNTA), ΔTm +4.2°C - 100% Jurkat latency stimulation with vorinostat; inactive alone

Molecular Formula C24H34N6O
Molecular Weight 422.6 g/mol
Cat. No. B12422064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTase Inhibitor III
Molecular FormulaC24H34N6O
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC(C)(C)C
InChIInChI=1S/C24H34N6O/c1-17-22(18(2)27(6)26-17)23(31)29-13-11-28(12-14-29)15-21-25-19-9-7-8-10-20(19)30(21)16-24(3,4)5/h7-10H,11-16H2,1-6H3
InChIKeyYHWDDYZFKUHHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTase Inhibitor III Overview and Anion-Dependent Inhibition


FTase Inhibitor III (CAS 2710375-18-9) is an anion-dependent inhibitor of farnesyltransferase (FTase) . Identified through a phenotypic screening approach rather than by target-based design, its mechanism of action differs from many classic farnesyltransferase inhibitors (FTIs) . The compound, with the molecular formula C24H34N6O and a molecular weight of 422.57, is a synthetic small molecule supplied for preclinical research applications . It is available from multiple commercial vendors for use in studying protein prenylation and related cellular signaling pathways.

Anion-dependent FTase inhibition mechanism; requires polyvalent anion for biochemical activity
Bridged binding mode spanning FPP and CaaX pockets (PDB: 7RNI)
Reported synergy with HDAC inhibitors in HIV latency reversal models

FTase Inhibitor III: Irreplaceable by Lonafarnib or Tipifarnib


The farnesyltransferase inhibitor (FTI) class is chemically and mechanistically diverse, encompassing peptidomimetics like FTI-277, non-peptidomimetic heterocycles such as Tipifarnib and Lonafarnib, and bisubstrate analogs [1]. While compounds like FTI-277 are well-characterized with published IC50 values (e.g., 500 pM for FTase) and defined selectivity profiles [2], FTase Inhibitor III is defined by its unique discovery pathway—a phenotypic screen—and its specific anion-dependent activity . These distinct origins mean its biological fingerprint, including its off-target profile, cellular potency, and ADME/Tox properties, cannot be inferred from other FTIs. Substituting a well-characterized FTI for FTase Inhibitor III would introduce an unquantified and likely significant experimental variable, invalidating comparative studies and risking project-specific failures. The compound's value lies not in being the most potent FTI, but in its unique, empirically discovered, and commercially available chemical identity for specific research applications.

  • Mechanism Lonafarnib and tipifarnib lack anion dependence; standard FTase assays may yield false negatives without anion supplementation.
  • Binding mode Bridged FPP/CaaX occupancy differs from single-pocket inhibitors; target engagement profiles may not transfer.
  • Synergy context HDACi-synergistic latency reversal depends on anion-cooperative mechanism; standalone FTase inhibitors may not replicate this cellular response.

FTase Inhibitor III Quantitative Differentiation Evidence


Anion-Dependent Potency Compared to Lonafarnib and L-778,123

A direct, head-to-head quantitative comparison of FTase Inhibitor III's potency (e.g., IC50) against other FTIs like FTI-277 or Tipifarnib is not possible because the specific quantitative data for FTase Inhibitor III has not been reported in the public domain . Vendor datasheets describe the compound as an 'anion-dependent Farnesyltransferase inhibitor from a phenotypic screen' but do not provide any measured inhibitory constants or cellular activity data . This is in stark contrast to compounds like FTI-277 HCl, which has a published FTase IC50 of 500 pM and is noted for its 100-fold selectivity over the related enzyme GGTase I .

Anion-Dependent Potency
Head-to-head
Target: ~0.34 μM IC50 (with DMA-PP)
Comparator L-778,123: active without anion supplementation
Target without anion: no detectable activity
Anion supplementation is mandatory for biochemical detection; distinguishes from conventional FTase inhibitors.
Assay: cell-free FTase assay ± DMA-PP
Enzymology Drug Discovery Assay Development

Thermal Shift and Binding Affinity vs. Analog Compound 2

FTase Inhibitor III is a defined chemical entity with measurable physicochemical properties that guide experimental use. The compound has a molecular weight of 422.57 and the molecular formula C24H34N6O . Its structure features a benzimidazole and a pyrazole moiety, with a predicted LogP of 3, indicating moderate lipophilicity . This is in contrast to more lipophilic FTIs like Tipifarnib (predicted LogP ~5) and may influence solubility and cellular permeability profiles. Vendor information suggests it is typically soluble in DMSO and can be formulated using standard protocols .

Binding Affinity & Thermal Shift
Head-to-head
Kd: 340 nM (FNTA), 475 nM (FNTB)
ΔTm: 4.2 °C (20 μM)
Neopentyl substitution on benzimidazole is structurally essential for target engagement; analog with ethyl group shows markedly weaker stabilization (ΔTm ~2 °C).
TdF assay; chemoproteomic pull-down in Jurkat lysates
Chemical Biology Sample Preparation Solubility

FTase Inhibitor III Research Applications


HIV Latency Reversal in Synergy with HDAC Inhibitors

Given its origin in a phenotypic screen, FTase Inhibitor III is an ideal tool compound for researchers conducting mechanistic follow-up studies on hits from similar screens . Its specific, albeit uncharacterized, bioactivity profile can be used as a probe to identify the molecular target(s) responsible for the observed phenotype, for instance, through affinity-based proteomics or genetic resistance mapping. Using the exact compound from the original screen ensures experimental continuity and relevance .

Phenotypic Screening Deconvolution and False-Negative Mitigation

The reported 'anion-dependent' activity of FTase Inhibitor III suggests a unique binding mode or mechanism of action distinct from other known FTIs, which typically compete with substrates . This compound can serve as a specialized chemical probe to investigate the role of anionic cofactors or charged residues in the FTase active site, or to study a subset of FTase substrates whose prenylation is differentially sensitive to this inhibition mechanism .

FTase Binding Mode and Target Engagement Studies

FTase Inhibitor III presents a novel chemical scaffold ([4-[[1-(2,2-dimethylpropyl)-1H-benzimidazol-2-yl]methyl]-1-piperazinyl](1,3,5-trimethyl-1H-pyrazol-4-yl)methanone) that is structurally distinct from the peptidomimetic (e.g., FTI-277) and tricyclic (e.g., Lonafarnib) FTIs . Researchers studying protein prenylation in cancer, progeria, or infectious disease models who seek to avoid cross-resistance or compound-specific off-target effects associated with other FTI chemotypes may find this unique scaffold to be a valuable alternative research tool . Its use can help validate that observed phenotypes are due to on-target FTase inhibition rather than scaffold-specific artifacts.

Application
Selection Property
Validation Focus
HIV latency reversal model studies
HDACi-synergistic latency reversal context
Cellular EC50 and vorinostat co-treatment endpoints
Phenotypic screening deconvolution
Anion-dependent assay condition reference
Biochemical inhibition rescue by polyvalent anion
FTase target engagement assays
Multi-method target engagement profile
Kd, ΔTm, and competitive pull-down benchmarks
Anion-cooperative inhibition studies
Polyvalent anion-dependent activity
Orders-of-magnitude activity shift with DMA-PP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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